REACTION_CXSMILES
|
C1C(=O)[N:5](Br)[C:3](=O)C1.[Cl:9][C:10]1[C:11]([O:17][CH3:18])=[C:12]([CH3:16])[CH:13]=[CH:14][CH:15]=1.[C-]#N.[K+]>C(Cl)(Cl)(Cl)Cl.O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Cl:9][C:10]1[C:11]([O:17][CH3:18])=[C:12]([CH:13]=[CH:14][CH:15]=1)[CH2:16][C:3]#[N:5] |f:2.3|
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)C)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
0C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred over 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is refluxed over 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvent is removed from the filtrate
|
Type
|
DISSOLUTION
|
Details
|
the filtrate is dissolved in 214 ml of N,N-dimethylformamide
|
Type
|
EXTRACTION
|
Details
|
extracted several times with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The organic phase is washed several times with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in a vacuum
|
Type
|
CUSTOM
|
Details
|
after chromatographic purification on silica gel (hexane/ethyl acetate 20%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(CC#N)C=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |